2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide is a chemical compound known for its diverse applications in scientific research. This compound features a hydrazinyl group linked to a chlorobenzylidene moiety, making it a valuable subject for studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and N,N-diethyl-2-oxoacetamide hydrazine. The reaction is carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrazinyl and chlorobenzylidene groups make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-N',N'-diethyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-17(4-2)13(19)12(18)16-15-9-10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJHMSQAREPCW-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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